molecular formula C19H26N2O2 B7715081 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide

Cat. No. B7715081
M. Wt: 314.4 g/mol
InChI Key: AFIARJNTMLYXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide, also known as HMQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and neurodegeneration. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer and neuroprotective properties, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide has also been shown to have antioxidant and anti-inflammatory effects. It has been suggested that these effects may contribute to its overall therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide. One area of interest is its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide and to identify any potential side effects associated with its use. Finally, the development of more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide could make it more accessible for use in future research.

Synthesis Methods

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with propylamine and pivaloyl chloride. The resulting product is purified through column chromatography to obtain N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide in its pure form.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anti-cancer properties, specifically in inhibiting the growth of breast cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-6-9-21(18(23)19(3,4)5)12-15-11-14-10-13(2)7-8-16(14)20-17(15)22/h7-8,10-11H,6,9,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIARJNTMLYXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylpropanamide

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